Tandospirone cation
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H30N5O2+ |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-ium-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C21H29N5O2/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21/h3,6-7,15-18H,1-2,4-5,8-14H2/p+1/t15-,16+,17+,18- |
InChI Key |
CEIJFEGBUDEYSX-FZDBZEDMSA-O |
SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CCCC[NH+]4CCN(CC4)C5=NC=CC=N5 |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCC[NH+]4CCN(CC4)C5=NC=CC=N5 |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CCCC[NH+]4CCN(CC4)C5=NC=CC=N5 |
Origin of Product |
United States |
Pharmacological Mechanisms and Receptor Binding Dynamics
Interactions with Other Neurotransmitter Receptors
A defining characteristic of tandospirone (B1205299) is its high selectivity for the 5-HT1A receptor, with significantly lower affinity for other neurotransmitter receptor sites. nih.govoncotarget.com
Tandospirone's affinity for other receptors is approximately two to three orders of magnitude lower than for the 5-HT1A receptor. nih.govnih.govoncotarget.com Its binding profile shows weak interactions with several receptor subtypes. ebi.ac.ukchemsrc.com Specific Kᵢ values have been reported as 1,300 ± 200 nM for the 5-HT2A receptor, 1,700 ± 300 nM for the dopamine (B1211576) D2 receptor, and 1,600 ± 80 nM for the α1-adrenergic receptor. wikipedia.org The active metabolite of tandospirone, 1-(2-pyrimidinyl)piperazine (1-PP), has been noted to possess low but significant antagonistic activity at the α2-adrenergic receptor. wikipedia.org
Tandospirone is considered essentially inactive at a range of other important receptors. ebi.ac.uknih.govchemsrc.com These include the 5-HT1B and 5-HT1D receptor subtypes, the serotonin (B10506) transporter (5-HT uptake site), β-adrenergic receptors, muscarinic cholinergic receptors, and the benzodiazepine (B76468) binding site on the GABA-A receptor. nih.govwikipedia.org This lack of affinity for benzodiazepine receptors underscores its distinct mechanism of action compared to traditional anxiolytics. ebi.ac.ukpatsnap.comnih.gov
Table 2: Binding Profile of Tandospirone at Other Neurotransmitter Receptors
| Receptor Subtype | Affinity (Kᵢ in nM) | Activity Level | Reference(s) |
|---|---|---|---|
| 5-HT2A | 1,300 ± 200 | Very Low | wikipedia.org |
| 5-HT2C | 2,600 ± 60 | Very Low | wikipedia.org |
| α1-Adrenergic | 1,600 ± 80 | Very Low | wikipedia.org |
| α2-Adrenergic | 1,900 ± 400 | Very Low | wikipedia.org |
| Dopamine D1 | 41,000 ± 10,000 | Very Low | wikipedia.org |
| Dopamine D2 | 1,700 ± 300 | Very Low | wikipedia.org |
| 5-HT1B | >100,000 | Inactive | ebi.ac.uknih.govwikipedia.org |
| 5-HT1D | >100,000 | Inactive | wikipedia.org |
| Serotonin Transporter | - | Inactive | nih.govchemsrc.com |
| β-Adrenergic | - | Inactive | nih.govchemsrc.com |
| Muscarinic Cholinergic | - | Inactive | nih.govchemsrc.com |
| Benzodiazepine Site | - | Inactive | nih.govchemsrc.com |
Lower Affinity Binding Profiles (e.g., 5-HT2, 5-HT1C, Adrenergic, Dopamine Receptors)
Intracellular Signal Transduction Pathways
The binding of tandospirone to the 5-HT1A receptor triggers a series of intracellular signaling events that ultimately modulate neuronal activity. nih.govmdpi.com These pathways are primarily mediated by G-proteins and result in changes to downstream effectors, including enzymes and ion channels. nih.govaginganddisease.org
G-Protein Coupling and Downstream Signaling (Adenylate Cyclase, cAMP, PKA)
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that is primarily linked to inhibitory G-proteins of the Gi/o family. mdpi.comaginganddisease.org Upon activation by tandospirone, the Gαi/o subunit of the G-protein inhibits the activity of the enzyme adenylate cyclase. nih.govnih.govresearchgate.net This inhibition leads to a decrease in the intracellular synthesis of cyclic adenosine (B11128) monophosphate (cAMP) from adenosine triphosphate (ATP). mdpi.comresearchgate.net
A reduction in cAMP levels has a direct impact on the activity of Protein Kinase A (PKA), a cAMP-dependent protein kinase. nih.govmdpi.comresearchgate.net Lower concentrations of cAMP result in the decreased activation of PKA. Consequently, the PKA-mediated phosphorylation of various downstream protein substrates is inhibited. nih.govnih.govresearchgate.net This reduction in protein phosphorylation is a key mechanism through which tandospirone exerts its effects on neuronal function. nih.gov
| Signaling Component | Effect of Tandospirone Binding to 5-HT1A Receptor | Reference |
| G-Protein Coupling | Activation of Gi/o protein | mdpi.comaginganddisease.org |
| Adenylate Cyclase | Inhibition | nih.govnih.govresearchgate.net |
| Cyclic AMP (cAMP) | Decreased formation | nih.govmdpi.comresearchgate.net |
| Protein Kinase A (PKA) | Inhibition of activity | nih.govmdpi.comresearchgate.net |
Regulation of Ion Channels (G-Protein-Gated Inwardly Rectifying Potassium Channels)
In addition to the inhibition of the adenylate cyclase pathway, the activation of the 5-HT1A receptor by tandospirone also leads to the regulation of ion channel activity. nih.gov This is primarily achieved through the Gβγ subunits of the dissociated G-protein. nih.govwikipedia.org
The released Gβγ subunits directly interact with and activate G-protein-gated inwardly rectifying potassium (GIRK) channels. nih.govaginganddisease.orgresearchgate.net GIRK channels are a family of potassium channels that play a crucial role in controlling neuronal excitability. nih.govfrontiersin.org The activation of these channels by Gβγ leads to an efflux of potassium ions (K+) from the neuron, following the electrochemical gradient. nih.govaginganddisease.org
| Ion Channel | Modulator | Effect | Consequence | Reference |
| G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channel | Gβγ subunit of G-protein | Activation | K+ efflux, neuronal hyperpolarization, and inhibition of neuronal firing | nih.govmdpi.comaginganddisease.org |
Preclinical Pharmacokinetic and Metabolic Research
Absorption Characteristics in Animal Models
Preclinical studies in animal models, particularly rats, have been instrumental in characterizing the absorption profile of tandospirone (B1205299). Following oral administration, tandospirone is rapidly absorbed, as indicated by a short time to reach maximum plasma concentration (tmax). frontiersin.org One study reported a tmax of 0.161 ± 0.09 hours after intragastric administration in rats. frontiersin.org
Despite its rapid absorption, tandospirone exhibits low absolute bioavailability. frontiersin.orgnih.gov Research in rats has shown that after oral administration, the bioavailability of tandospirone is approximately 0.24%. frontiersin.orgfrontiersin.orgnih.gov This low bioavailability is largely attributed to a significant first-pass effect, where a substantial portion of the drug is metabolized in the liver before it can reach systemic circulation. frontiersin.orgnih.gov
Investigations using in vitro models, such as the Caco-2 cell line, and ex vivo methods like the everted gut sac experiment, have demonstrated that tandospirone possesses good permeability. frontiersin.orgnih.gov Its transport across intestinal barriers is influenced by factors like concentration, temperature, and pH, with passive diffusion being the primary mechanism of absorption. frontiersin.orgnih.gov Based on these characteristics of high solubility and high permeability, tandospirone is classified as a Biopharmaceutics Classification System (BCS) Class I drug. frontiersin.orgnih.gov
Biotransformation Pathways and Major Metabolites
Involvement of Cytochrome P450 Enzymes (e.g., CYP3A4)
The biotransformation of tandospirone is predominantly mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov In vitro studies using human liver microsomes and recombinant P450 isoforms have identified CYP3A4 as the primary enzyme responsible for tandospirone metabolism. nih.govnih.govnih.gov While CYP2D6 also shows some metabolic activity towards tandospirone, CYP3A4 is more abundant in the liver and plays a more significant role. nih.gov
The involvement of CYP3A4 is further supported by inhibition studies. The administration of ketoconazole, a known CYP3A4 inhibitor, markedly inhibits the metabolism of tandospirone, leading to increased plasma concentrations of the parent drug. nih.govnih.gov Different metabolites are formed depending on the specific CYP isoform involved. For instance, hydroxylation of the pyrimidine (B1678525) ring (M4) is the major pathway with CYP2D6, whereas hydroxylation of the norbornan ring (M2) and the formation of 1-PP are predominant with CYP3A4. nih.gov The metabolite profile observed with CYP3A4 closely resembles that seen in human liver microsomes, further confirming its primary role. nih.gov
Pharmacokinetic Profile of 1-PP Compared to Parent Compound (e.g., Area Under Curve, Half-Life)
The pharmacokinetic profiles of tandospirone and its active metabolite, 1-PP, differ significantly in animal models. Following intragastric administration in rats, the area under the curve (AUC) for 1-PP was found to be approximately 16.38 times higher than that of tandospirone, indicating extensive metabolism of the parent compound into this metabolite. frontiersin.orgfrontiersin.orgnih.gov
Tandospirone is rapidly eliminated from the body, with a reported half-life (t1/2) of around 1.380 ± 0.46 hours after intragastric administration and 1.224 ± 0.39 hours after intravenous administration in rats. frontiersin.orgfrontiersin.orgnih.gov In contrast, 1-PP has a longer half-life. nih.gov This difference in elimination rates contributes to the sustained presence of the active metabolite in the system.
Table 1: Comparative Pharmacokinetic Parameters of Tandospirone and 1-PP in Rats
| Parameter | Tandospirone (Intragastric) | Tandospirone (Intravenous) | 1-PP (from Intragastric Tandospirone) |
|---|---|---|---|
| tmax (h) | 0.161 ± 0.09 frontiersin.org | N/A | N/A |
| t1/2 (h) | 1.380 ± 0.46 frontiersin.orgfrontiersin.org | 1.224 ± 0.39 frontiersin.orgfrontiersin.org | Longer than tandospirone nih.gov |
| AUC (ng/mL*h) | 114.7 ± 40 frontiersin.orgfrontiersin.org | 48,400 ± 19,110 frontiersin.orgfrontiersin.org | ~16.38-fold higher than tandospirone frontiersin.orgfrontiersin.org |
Data presented as mean ± standard deviation where available.
Bioavailability Considerations in Preclinical Models (e.g., First-Pass Effect)
The bioavailability of tandospirone in preclinical models is significantly limited by the first-pass effect. frontiersin.orgnih.gov Following oral administration, the drug is absorbed from the gastrointestinal tract and passes through the liver before entering systemic circulation. frontiersin.orgnih.gov During this first pass, a large fraction of tandospirone is metabolized, primarily by CYP3A4, into metabolites such as 1-PP. nih.govnih.gov
This extensive first-pass metabolism is the main reason for the low absolute bioavailability of tandospirone, which has been measured at approximately 0.24% in rats. frontiersin.orgfrontiersin.orgnih.gov The rapid metabolism also accounts for the short half-life of the parent compound. frontiersin.orgnih.gov In contrast, the major metabolite, 1-PP, does not appear to undergo a significant first-pass effect and has a longer half-life. nih.gov These bioavailability characteristics are crucial for understanding the pharmacodynamics of tandospirone, as the therapeutic effects may be influenced by both the parent drug and its more systemically available active metabolite. nih.govnih.gov
In Vitro and Ex Vivo Models for Transport and Permeability Studies (e.g., Caco-2 Cell Line, Everted Gut Sac)
The investigation of tandospirone's transport and permeability characteristics has been facilitated by the use of established in vitro and ex vivo models, which are crucial for predicting its absorption in humans. nih.govfrontiersin.org These models, including the Caco-2 cell line and the everted gut sac method, provide valuable insights into the mechanisms governing the passage of tandospirone across the intestinal barrier. nih.govfrontiersin.org
The Caco-2 cell line, derived from a human colorectal carcinoma, is a well-regarded in vitro model that, upon culture, differentiates into a monolayer of polarized enterocytes resembling the intestinal epithelium. medtechbcn.comevotec.com This model is considered a gold standard for predicting drug absorption due to the strong correlation between drug permeability in Caco-2 monolayers and human gastrointestinal absorption. nih.gov Studies utilizing Caco-2 cells have demonstrated that tandospirone exhibits good permeability. frontiersin.orgresearchgate.netnih.gov The transport of tandospirone across the Caco-2 cell monolayer is influenced by factors such as concentration, temperature, and pH. frontiersin.orgresearchgate.netnih.gov
Further investigation into the transport mechanism using this model has revealed that passive diffusion is the primary way tandospirone is absorbed. frontiersin.orgresearchgate.netnih.gov Bidirectional transport studies, assessing movement from the apical (AP) to the basolateral (BL) side and vice versa, help in determining if a compound is subject to active efflux. evotec.com Research has indicated that the apparent permeability coefficient (Papp) of tandospirone is affected by pH, with different values observed at pH 7.4 and 5.5. frontiersin.org Additionally, the involvement of transporters has been explored. While some cellular experiments suggested the involvement of Organic Anion Transporting Polypeptides (OATP), further studies with inhibitors in Caco-2 cells did not confirm the involvement of OATP or Monocarboxylate Transporter 1 (MCT1) in its absorption. frontiersin.org
Complementing the in vitro Caco-2 model, the ex vivo everted gut sac method offers a simple, rapid, and cost-effective approach to predict drug permeability and the influence of transporters. nih.gov This technique involves using a segment of the small intestine from a rat, which is everted and filled with a drug solution to study its transport. nih.gov Experiments with the everted gut sac have corroborated the findings from the Caco-2 cell model, showing that tandospirone has good intestinal permeability. nih.govfrontiersin.org The transport in this model was also found to be dependent on concentration. researchgate.net Interestingly, while cellular studies hinted at OATP involvement, the everted gut sac experiments did not find OATP to be involved in tandospirone's absorption, a discrepancy that could be attributed to species differences in OATP isoform expression between humans and rats. nih.gov
The collective results from both Caco-2 cell and everted gut sac experiments strongly indicate that passive diffusion is the main mechanism for tandospirone's absorption. frontiersin.orgresearchgate.netnih.gov
Table 1: Apparent Permeability (Papp) of Tandospirone in Caco-2 Cells
| Direction | pH | Papp (cm/s) |
| AP to BL | 7.4 | (Data not available) |
| BL to AP | 7.4 | (Data not available) |
| AP to BL | 5.5 | (Data not available) |
| BL to AP | 5.5 | (Data not available) |
| Note: Specific Papp values were mentioned to be affected by pH but quantitative data is not provided in the search results. frontiersin.org |
Table 2: Tandospirone Transport in Everted Gut Sac Model
| Concentration | Permeability |
| Low | (Specific data not available) |
| Medium | (Specific data not available) |
| High | (Specific data not available) |
| Note: Permeability curves were generated for low, medium, and high concentrations, but specific quantitative values are not detailed in the provided information. researchgate.net |
Biopharmaceutics Classification System (BCS) Characterization in Research
The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability. frontiersin.orgresearchgate.netnih.gov This classification is a key tool in predicting a drug's oral absorption characteristics. nih.govfrontiersin.org
Based on comprehensive research, tandospirone is classified as a BCS Class I drug. frontiersin.orgresearchgate.netnih.gov This classification signifies that tandospirone possesses both high solubility and high permeability. frontiersin.orgresearchgate.netnih.gov The determination of high permeability is supported by the findings from in vitro Caco-2 cell and ex vivo everted gut sac experiments, which demonstrated its efficient transport across the intestinal barrier primarily through passive diffusion. frontiersin.orgresearchgate.netnih.gov
Despite its classification as a BCS Class I drug, which would typically suggest high oral bioavailability, tandospirone exhibits low absolute bioavailability, noted to be approximately 0.24% in rats. nih.govfrontiersin.org This apparent contradiction is attributed to the rapid and extensive metabolism that tandospirone undergoes after absorption. frontiersin.orgresearchgate.netnih.gov The area under the curve (AUC) of its major active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP), was found to be significantly higher—approximately 16.38-fold—than that of the parent tandospirone after oral administration. nih.govnih.gov This indicates that while tandospirone is well-absorbed from the gastrointestinal tract, a substantial portion is quickly metabolized, leading to low systemic availability of the unchanged drug. frontiersin.orgresearchgate.netnih.gov
Table 3: BCS Classification and Pharmacokinetic Properties of Tandospirone
| Parameter | Finding | Citation |
| BCS Classification | Class I | frontiersin.orgresearchgate.netnih.gov |
| Solubility | High | frontiersin.orgresearchgate.netnih.gov |
| Permeability | High | frontiersin.orgresearchgate.netnih.gov |
| Absolute Bioavailability (in rats) | ~0.24% | nih.govfrontiersin.org |
| Primary Absorption Mechanism | Passive Diffusion | frontiersin.orgresearchgate.netnih.gov |
Advanced Chemical Synthesis and Structure Activity Relationship Studies
Synthetic Methodologies for Tandospirone (B1205299) and Analogues
The construction of tandospirone and its derivatives relies on a variety of modern synthetic reactions that enable the efficient assembly of its complex heterocyclic framework.
The reductive Heck reaction has emerged as a versatile and high-yield method for the synthesis of aryl- and heteroaryl-substituted tandospirone analogues. researchgate.netchem-soc.si This palladium-catalyzed C-C bond formation is a cornerstone for creating chemical diversity in tandospirone-related structures. nih.gov The reaction typically involves the coupling of a bicyclic alkene, such as N-[4-((4-pyrimidin-2-yl)piperazin-1-yl)butyl]bicyclo[2.2.1]hept-8-ene-3-endo,5-endo-dicarboximide, with various aryl or heteroaryl iodides. researchgate.netingentaconnect.comyok.gov.tr This process effectively installs aryl groups onto the bicyclic system. researchgate.net
The conditions for these reactions often utilize a palladium catalyst, such as palladium(II) acetate (B1210297), in the presence of a base like triethylamine (B128534) and a reducing agent like formic acid. chem-soc.si Research has demonstrated that using triphenylarsine (B46628) as a ligand can be successful in improving the reaction's efficiency. yok.gov.tr This methodology has been successfully applied to produce a range of C-aryl(hetaryl), N-substituted bicyclic imides. chem-soc.siingentaconnect.com
Table 1: Examples of Reductive Heck Reactions in Tandospirone Analogue Synthesis Data is illustrative and compiled from descriptions in research articles.
| Reactant 1 (Alkene) | Reactant 2 (Aryl/Hetaryl Iodide) | Catalyst System | Product Type | Source |
|---|---|---|---|---|
| N,N'-Bis(5-norbornene-2,3-dicarboximide) | 1-Iodobenzene | Pd(OAc)₂, Et₃N, HCOOH | N,N'-Bis[5-phenylbicyclo[2.2.1]heptane-2-endo,3-endo-dicarboximide] | chem-soc.si |
| N,N'-Bis(5-norbornene-2,3-dicarboximide) | 2-Iodothiophene | Pd(OAc)₂, Et₃N, HCOOH | Aryl(hetaryl)-substituted N,N'-bistricyclic imide | chem-soc.si |
| Bicyclic alkene 4 | Aryl and heteroaryl iodides | Not specified | Substituted bicyclic imides 5a-f | ingentaconnect.com |
| Unsaturated tricyclic N-substituted imides | Aryl and heteroaryl derivatives | Palladium catalyst with triphenylarsine ligand | Aryl and heteroaryl derivatives of tandospirone analogs | researchgate.netresearchgate.net |
The synthesis of tandospirone derivatives containing an isoxazoline (B3343090) ring is effectively achieved through 1,3-dipolar cycloaddition reactions. nih.govresearchgate.net This type of [3+2] cycloaddition is a powerful tool for constructing five-membered heterocyclic rings. dergipark.org.tr The reaction typically involves an alkene, such as a tandospirone precursor containing a bicyclic alkene moiety, and a nitrile oxide generated in situ from an oxime. yok.gov.trdergipark.org.tr
This methodology has been used to produce various bridged isoxazoline derivatives of tandospirone, which are of interest for their potential biological activities. ingentaconnect.comyok.gov.tr The cycloaddition of azomethine ylides with olefinic compounds is another pathway to form highly substituted five-membered nitrogen heterocycles. dergipark.org.tr Research has led to the synthesis of isoxazoline and bispiro derivatives from N-phthalimide substituted tricyclic imides in excellent yields. dergipark.org.tr
Palladium-catalyzed hydroarylation is a key strategy for producing novel tandospirone analogues. researchgate.nettandfonline.com Often considered an extension of the Heck reaction, this method stereoselectively creates aryl- and heteroaryl-substituted derivatives. researchgate.netresearchgate.netresearchgate.net The reaction facilitates the addition of an aryl group across a carbon-carbon double bond within the tandospirone framework. tandfonline.com
New tandospirone analogues, such as those containing a 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) (TFMPP) moiety, have been synthesized using hydroarylation with palladium(II) acetate. tandfonline.comfigshare.comtandfonline.com The use of triphenylarsine as a ligand in these palladium-catalyzed reactions has been shown to be a versatile and high-yield approach for the synthesis of these derivatives. researchgate.netresearchgate.net This method provides a stereoselective route to new exo-aryl(hetaryl)-substituted derivatives. researchgate.net
Various cyclization reactions are fundamental to the synthesis of the heterocyclic compounds that form the core of tandospirone and its analogues. nih.govresearchgate.net N-Arylpiperazines, a key fragment in many pharmacologically active molecules including tandospirone, are themselves products of cyclization strategies. researchgate.netnih.govresearchgate.net
A prominent example is the [3+2] cycloaddition, a type of cyclization that forms five-membered rings like isoxazolines and pyrrolidines. dergipark.org.tr For instance, spiro-1,3-indandionolylpyrrolidine derivatives have been synthesized via an azomethine ylide cycloaddition, demonstrating a stereoselective method for creating potentially bioactive analogues. tandfonline.com These reactions are crucial for building chemical diversity and accessing novel heterocyclic systems. nih.govgoogle.com
Hydroarylation Reactions
Design and Synthesis of Novel Tandospirone Analogues
The rational design and synthesis of new tandospirone analogues are driven by the goal of developing compounds with improved pharmacological profiles.
A primary strategy in the design of new tandospirone analogues involves the modification of the aryl and heteroaryl groups within the molecule. nih.gov This approach is based on the principle that altering these moieties can significantly impact the compound's interaction with biological targets. nih.gov
One area of focus has been the replacement of the pyrimidine (B1678525) group found in tandospirone with other aromatic systems. tandfonline.com For example, researchers have substituted the pyrimidine with a 3-(trifluoromethyl)phenyl group or a 2,3-dichlorophenyl group. researchgate.nettandfonline.com These modifications aim to create analogues with potentially different or enhanced bioactivity. nih.govresearchgate.net The synthesis of these novel compounds often utilizes the hydroarylation and reductive Heck reactions previously described, starting from a tricyclic imide core linked to the modified piperazine (B1678402) moiety. tandfonline.com
Alterations in the Tricyclic System (e.g., Exo-ring, Oxygen Bridge)
Significant research efforts have been directed towards modifying the core tricyclic imide structure of tandospirone to synthesize potentially more bioactive analogs. nih.gov One notable strategy involves the introduction of an exo-ring within the tricyclic system, often incorporating an oxygen bridge. nih.govresearchgate.netresearchgate.net These novel tandospirone analogues, which feature this modified tricyclic system with an oxygen bridge, have been synthesized through methods such as palladium-catalyzed hydroarylation reactions. researchgate.netresearchgate.net The aim of these structural alterations is to explore new, potentially pharmacologically active compounds that build upon the tandospirone framework. nih.govresearchgate.net These synthetic endeavors have been part of a broader investigation into tricyclic imides, which are found in many drug molecules and are valuable intermediates in chemical synthesis. researchgate.net
Introduction of Specific Chemical Moieties (e.g., 1-[3-(trifluoromethyl)phenyl]piperazine)
A key area of synthetic exploration for tandospirone analogs has been the introduction of different arylpiperazine groups to modulate receptor interaction. nih.gov Researchers have successfully synthesized new tandospirone analogues that incorporate a 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP) moiety. researchgate.netfigshare.comtandfonline.com This synthesis is typically achieved via hydroarylation reactions catalyzed by palladium acetate (Pd(OAc)₂). researchgate.netfigshare.comtandfonline.com In some studies, the original pyrimidine group of the tandospirone molecule was strategically replaced with groups like 3-(trifluoromethyl)phenyl. researchgate.net This substitution was based on the structural similarity to known active piperazine analogs, such as TFMPP, in an effort to create more bioactive derivatives. researchgate.net
Development of Hybrid Derivatives (e.g., Apocynin-Tandospirone Derivatives)
In a novel approach to drug design, hybrid molecules combining tandospirone with other pharmacologically active compounds have been developed. mdpi.com Researchers have synthesized new chemical derivatives using apocynin and tandospirone as lead compounds, resulting in molecules designated A-2, A-3, and A-4. mdpi.comresearchgate.net This strategy aimed to leverage the antioxidant properties of apocynin, a natural polyphenolic compound, within the structural framework of tandospirone. academicstrive.comnih.gov These apocynin-tandospirone derivatives were evaluated for their ability to decrease reactive oxygen species (ROS) and for potential antipsychotic-related behavioral effects, indicating a therapeutic strategy aimed at addressing oxidative stress, which is implicated in some neuropsychiatric disorders. mdpi.comacademicstrive.com
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like tandospirone relates to its biological activity. nih.gov For arylpiperazine derivatives, SAR studies have consistently shown that both central nervous system (CNS) activity and receptor binding characteristics are primarily dependent on two key structural features: the N-1-aryl substituent and the terminal fragment attached to the N-4 nitrogen of the piperazine ring. researchgate.net The development of the antipsychotic drug lurasidone (B1662784), which originated from modifications to the tandospirone structure, involved systematic optimization of the imide moiety, the linker, and the aryl moiety to achieve the desired pharmacological profile. sumitomo-chem.co.jp
Correlating Structural Features with Receptor Affinity and Selectivity
Tandospirone is characterized by its high affinity and selectivity for the serotonin (B10506) 1A (5-HT1A) receptor, with significantly lower affinity for other receptors such as 5-HT2, dopamine (B1211576) D1, and D2. nih.gov This selectivity is a key aspect of its pharmacological profile. nih.gov SAR studies confirm that the nature of the arylpiperazine moiety is a critical determinant of receptor affinity and selectivity for this class of compounds. researchgate.net For instance, while tandospirone has low affinity for the D2 receptor, strategic modifications to its structure led to the development of lurasidone. sumitomo-chem.co.jpnih.gov SAR investigation revealed that incorporating a bulky bicycle aryl structure was essential for achieving high binding affinity at the D2 receptor. sumitomo-chem.co.jp The piperazine ring itself is a well-established scaffold for drugs targeting CNS receptors. researchgate.netmdpi.com The alkyl spacer connecting the piperazine ring to the terminal imide group also plays a crucial role; in many high-affinity 5-HT1A ligands, this spacer consists of two to four methylene (B1212753) units. researchgate.net
| Compound/Series | Structural Feature | Receptor Affinity Profile | Reference |
| Tandospirone | Bicyclo[2.2.2]oct-7-ene-2,3-dicarboximide terminal group; Pyrimidinylpiperazine | High affinity and selectivity for 5-HT1A receptors (Ki = 27 ± 5 nM). Low affinity for 5-HT2, D1, and D2 receptors. | nih.gov |
| Arylpiperazine Derivatives | N-1-aryl substituent and N-4 terminal fragment | These features primarily determine receptor affinity and selectivity. | researchgate.net |
| Lurasidone Precursors | Bulky bicycle aryl structure | Essential for high binding affinity to the D2 receptor. | sumitomo-chem.co.jp |
Impact of Molecular Length and Terminal Fragments on CNS Activity
The terminal fragment of tandospirone, the bicyclic dicarboximide moiety, has also been a target for modification. In the drug design process leading to lurasidone, the original succinic imide structure derived from tandospirone was altered. sumitomo-chem.co.jp It was found that this specific imide structure was not essential for maintaining high affinity towards D2 and 5-HT2A receptors, which allowed for the successful introduction of different cyclic structures to optimize activity. sumitomo-chem.co.jp
Computational Approaches to SAR (e.g., 3D-QSAR, CoMFA, CoMSIA)
To refine the understanding of SAR, computational chemistry techniques are widely employed. Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of arylpiperazine derivatives. researchgate.net These methods generate statistical models that correlate the 3D structural properties of molecules (like steric and electrostatic fields) with their observed biological activities. nih.govuc.pt
CoMFA and CoMSIA studies produce contour maps that visualize regions around the molecule where specific properties are predicted to enhance or diminish activity. nih.gov For example, these maps can indicate where a bulky group might be favorable for steric interactions or where an electropositive group could improve binding affinity. researchgate.netnih.gov Such computational models provide valuable predictive insight for designing new compounds with improved potency and selectivity and have been instrumental in the development of ligands for various G-protein coupled receptors, including dopamine and serotonin receptor subtypes. researchgate.netnih.govuc.pt
| Computational Method | Description | Application in SAR | Reference |
| 3D-QSAR | Three-Dimensional Quantitative Structure-Activity Relationship | Develops models correlating 3D molecular properties with biological activity to guide drug design. | researchgate.netnih.gov |
| CoMFA | Comparative Molecular Field Analysis | Uses steric and electrostatic fields to build a QSAR model. Provides contour maps for optimization. | researchgate.netnih.govbenthamscience.com |
| CoMSIA | Comparative Molecular Similarity Indices Analysis | Similar to CoMFA but includes additional fields like hydrophobic, and hydrogen bond donor/acceptor fields for a more detailed analysis. | researchgate.netnih.govbenthamscience.com |
Molecular Docking Studies of Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of the tandospirone cation, molecular docking studies have been instrumental in elucidating the structural basis of its interaction with its primary pharmacological target, the serotonin 1A (5-HT1A) receptor. These computational models provide critical insights into the specific amino acid residues and the nature of the chemical interactions that govern the binding and partial agonist activity of tandospirone.
Although precise crystallographic data for tandospirone bound to the 5-HT1A receptor is not available, its binding mode has been inferred from docking studies using homology models of the receptor. nih.gov These models are often constructed based on the crystal structures of closely related G-protein coupled receptors (GPCRs), such as the 5-HT1B or β2-adrenergic receptors. nih.govresearchgate.net
The binding of tandospirone and other arylpiperazine ligands to the 5-HT1A receptor is characterized by a set of key interactions within the receptor's binding pocket. A pivotal interaction for many 5-HT1A agonists is the formation of a salt bridge or strong hydrogen bond between the protonated nitrogen atom of the ligand's piperazine ring and the highly conserved aspartate residue in transmembrane helix 3 (TM3), specifically Asp116 (D3.32). mdpi.comacs.org This ionic interaction is considered a crucial anchor point for the ligand within the receptor.
Further stabilization of the ligand-receptor complex is achieved through a network of additional interactions involving various domains of the receptor:
Hydrogen Bonding: Beyond the primary interaction with Asp116, hydrogen bonds can form between the ligand and other residues. For instance, the terminal imide portion of tandospirone or the aromatic portions of similar ligands can interact with residues such as Tyrosine (Tyr) and Threonine (Thr) in the binding site. mdpi.com
Hydrophobic and Aromatic Interactions: The aryl (pyrimidine) group of the this compound engages in hydrophobic and π-π stacking interactions with aromatic residues within the binding pocket, such as Phenylalanine (Phe) and Tyrosine (Tyr) residues in TM5, TM6, and TM7. mdpi.comnih.gov These interactions are critical for the proper orientation and high-affinity binding of the ligand.
Research on various 5-HT1A agonists suggests that these interactions collectively stabilize the receptor in an active or partially active conformation, leading to the initiation of intracellular signaling cascades. nih.gov Studies have proposed that agonist binding mobilizes nearby amino acid residues to create a continuous water channel, a mechanism associated with receptor activation. nih.gov
The table below summarizes the key amino acid residues within the 5-HT1A receptor that are commonly identified in molecular docking studies as being crucial for the binding of tandospirone-like partial agonists.
| Interacting Residue (and Location) | Type of Interaction | Corresponding Moiety on Ligand |
| Aspartate-116 (TM3) | Ionic Bond / Salt Bridge | Protonated Piperazine Nitrogen |
| Phenylalanine-361 (TM6) | π-π Stacking / Hydrophobic | Pyrimidine Ring |
| Tyrosine-390 (TM7) | Hydrogen Bond / Hydrophobic | Aromatic/Terminal Groups |
| Threonine-121 (TM3) | Hydrogen Bond | Hydrogen Bond Acceptors/Donors |
| Tryptophan-358 (TM6) | Hydrophobic / Aromatic | Arylpiperazine Moiety |
| Alanine-169 (TM4) | Van der Waals | Aliphatic Butyl Chain |
These molecular docking studies provide a detailed, albeit predictive, framework for understanding the structure-activity relationships of tandospirone and related compounds, guiding the rational design of new ligands with tailored affinities and functional activities at the 5-HT1A receptor.
Neurobiological Effects and Preclinical Applications in Disease Models
Effects on Neurogenesis and Neural Plasticity in Preclinical Studies
Emerging preclinical evidence suggests that tandospirone (B1205299) cation positively influences neurogenesis and neural plasticity, particularly within the hippocampus. nih.govresearchgate.net These effects are thought to contribute to its therapeutic potential in various central nervous system disorders.
Studies in animal models have demonstrated that chronic administration of tandospirone promotes neurogenesis in the hippocampus. nih.govresearchgate.net The hippocampus, specifically the subgranular zone of the dentate gyrus, is a critical site for adult neurogenesis, the process of generating new neurons throughout life. nih.gov
In one study, chronic treatment with tandospirone for 14 days was shown to increase the number of immature neurons, as marked by doublecortin (DCX)-positive cells, in the dentate gyrus of adult rats in a dose-dependent manner. nih.govresearchgate.net Another study found that chronic tandospirone treatment reversed the decrease in the density of these newborn neurons in the hippocampus of rats subjected to social defeat stress. nih.govebi.ac.uk Furthermore, research in mice has shown that tandospirone can reverse the deficits in hippocampal neurogenesis caused by chronic binge-like alcohol consumption. sciencedaily.comresearchgate.net This promotion of hippocampal neurogenesis is considered a potential mechanism underlying the antidepressant-like effects of tandospirone. nih.govebi.ac.uk
Reversal of Neurogenesis Deficits in Specific Animal Models (e.g., Alcohol-Induced)
Tandospirone has been identified as a compound capable of reversing the detrimental effects of heavy alcohol consumption on the brain's ability to generate new neurons (neurogenesis). labroots.comclinicaltrialsarena.com Heavy alcohol intake is known to inhibit the growth of new brain cells. labroots.com Preclinical research, particularly in mouse models, has demonstrated that tandospirone can completely reverse the deficits in neurogenesis caused by prolonged, binge-like alcohol consumption. labroots.comlabroots.com
In studies using adult mouse models, chronic treatment with tandospirone following a period of long-term alcohol intake successfully restored the brain's capacity for cell production. labroots.comfrontiersin.org Specifically, after a 15-week period of binge-like alcohol intake, a subsequent course of tandospirone treatment reversed the negative impact on neurogenesis. clinicaltrialsarena.com The compound was shown to increase the density of newborn cells, proliferative cells, and immature neurons in the dentate gyrus of the hippocampus, a key region for neurogenesis. frontiersin.org While other studies had previously shown that tandospirone could improve neurogenesis, this was the first evidence that it could fully reverse alcohol-induced deficits. labroots.comclinicaltrialsarena.com This effect is linked to its selective action as a partial agonist at the serotonin (B10506) 5-HT1A receptor. labroots.comfrontiersin.org
These findings suggest that tandospirone may help to "reboot" the brain after alcohol abuse, counteracting the inhibition of its regenerative capabilities. labroots.com The reversal of neurogenic deficits also correlated with a reduction in anxiety-like behaviors associated with alcohol withdrawal. labroots.comclinicaltrialsarena.com
| Animal Model | Key Findings | Relevant Markers | Reference |
|---|---|---|---|
| Adult Mouse Model of Long-Term Binge Alcohol Intake | Completely reversed the deficit in neurogenesis caused by alcohol. | Not specified | labroots.comclinicaltrialsarena.comlabroots.com |
| Long-Term Alcohol Intake Mouse Model | Increased the density of newborn cells, proliferative cells, and immature neurons. | BrdU+, DCX+ | frontiersin.org |
| Stress-Induced Social Defeat Rat Model | Reversed the decrease in the density of immature neurons in the hippocampus. | Doublecortin (DCX) | oncotarget.com |
Role in Synaptic Plasticity
The neurobiological effects of tandospirone extend to the modulation of synaptic plasticity, which is the cellular basis for learning and memory. nih.gov Research has investigated its effects on long-term potentiation (LTP), a primary mechanism of synaptic plasticity, in the hippocampus. nih.gov Studies comparing tandospirone to diazepam found that tandospirone treatment did not cause a reduction in LTP at mossy fiber-CA3 and perforant path-dentate gyrus synapses. nih.gov
Furthermore, tandospirone is believed to facilitate fear extinction by improving synaptic efficacy within the extinction processes. oncotarget.com This effect is mediated by an indirect enhancement of cortical dopamine (B1211576) neurotransmission through the ventral tegmental area (VTA)-hippocampus dopaminergic loop. oncotarget.com In animal models of stress, tandospirone has been shown to suppress the enhancement of theta oscillations in the anterior cingulate cortex, a form of synaptic activity linked to anxiety and visceral hypersensitivity. nih.gov This modulation of synaptic activity is mediated by 5-HT1A receptors. nih.gov
Investigation in Animal Models of Central Nervous System Disorders
Tandospirone has been evaluated in a variety of preclinical animal models to assess its therapeutic potential across several central nervous system disorders. oncotarget.com
The anxiolytic properties of tandospirone have been demonstrated in multiple animal models of anxiety, including the conditioned fear stress (CFS) model. oncotarget.comnih.gov In this paradigm, which assesses aversive emotional learning and memory, tandospirone significantly inhibits conditioned freezing behavior in a dose-dependent manner. oncotarget.comnih.gov This effect suggests a direct impact on the neural circuits of fear. nih.gov
Studies in rats have shown that tandospirone can facilitate the extinction of contextual fear, particularly in adult rats that experienced early postnatal stress. nih.govbohrium.com This suggests that the compound can help inhibit fear memory. nih.govbohrium.com The mechanism for this anxiolytic action involves the activation of postsynaptic 5-HT1A receptors, which leads to the inhibition of neuronal activity in brain regions associated with anxiety, such as the hippocampus and amygdala. oncotarget.com In some studies, co-administration of tandospirone with selective serotonin reuptake inhibitors (SSRIs) at subeffective doses resulted in a marked inhibition of conditioned freezing, indicating a synergistic pharmacodynamic effect. nih.gov Tandospirone has also been shown to prevent anxiety-like behaviors associated with alcohol withdrawal in mice. researchgate.net
| Model | Animal | Key Effect of Tandospirone | Reference |
|---|---|---|---|
| Contextual Conditioned Fear Stress | Rat | Inhibited conditioned freezing behavior in a dose-dependent manner. | oncotarget.comnih.gov |
| Conditioned Fear Stress (with early postnatal stress) | Rat | Facilitated fear extinction and prevented the expression of freezing behavior. | nih.govbohrium.com |
| Alcohol Withdrawal | Mouse | Prevented withdrawal-induced anxiety-like behavior (e.g., in marble burying and elevated-plus-maze tests). | researchgate.net |
Tandospirone has demonstrated antidepressant-like effects in several preclinical models of depression. oncotarget.com The forced swimming test (FST) is a widely used assay where immobility is interpreted as a measure of behavioral despair. nih.govresearchgate.net In this model, tandospirone has been shown to decrease the immobility time, an effect characteristic of antidepressant drugs. oncotarget.com
The compound's efficacy has also been observed in stress-induced models. For instance, in rats subjected to chronic administration of adrenocorticotropic hormone (ACTH), a model designed to mimic an overactive hypothalamic-pituitary-adrenocortical (HPA) axis seen in depression, tandospirone showed beneficial effects. jst.go.jp It significantly decreased sleep latency and increased total non-REM sleep time in these animals, counteracting the sleep disturbances induced by chronic stress. jst.go.jp In rats exposed to chronic water avoidance stress, which induces anxiety-like behavior and visceral hypersensitivity, tandospirone was found to relieve both of these conditions. nih.gov
There is preclinical evidence suggesting that tandospirone can ameliorate cognitive deficits relevant to schizophrenia. oncotarget.com Animal models often use N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) or ketamine to induce cognitive impairments similar to those seen in schizophrenia. researchgate.netoup.com In such models, tandospirone has been shown to improve performance in tasks measuring episodic memory, such as the novel object recognition (NOR) test. researchgate.netoup.com
The procognitive effects of tandospirone in these models are linked to its agonist activity at 5-HT1A receptors. researchgate.net For example, the ability of the atypical antipsychotic drug perospirone (B130592) to attenuate PCP-induced cognitive deficits in mice was blocked by a 5-HT1A receptor antagonist, highlighting the importance of this receptor in mediating cognitive improvement. oup.com Furthermore, tandospirone has been found to alleviate aberrant lactate (B86563) production in animal models, pointing to a potentially novel therapeutic mechanism for addressing schizophrenia-related cognitive deficits. frontiersin.org
Tandospirone has shown significant antiparkinsonian actions in several rat models of Parkinson's disease (PD). oncotarget.com These models replicate the motor dysfunctions, such as hypolocomotion (bradykinesia) and catalepsy, that are characteristic of the disease due to dopamine depletion. nih.gov
In a model using the D2 antagonist haloperidol (B65202) to induce catalepsy, tandospirone dose-dependently reversed this motor deficit. nih.gov Its effect was also seen in rats with unilateral dopaminergic lesions induced by 6-hydroxydopamine (6-OHDA), where tandospirone induced contralateral rotation, a standard measure of dopaminergic stimulation or compensation. nih.gov Additionally, it restored spontaneous locomotor activity in reserpine-treated rats, which have depleted monoamine stores. nih.gov The ameliorative effects of tandospirone on these motor deficits were antagonized by a 5-HT1A receptor antagonist (WAY-100635) but not by a D2 antagonist (haloperidol), indicating that its antiparkinsonian effect is mediated directly through the activation of 5-HT1A receptors and is independent of dopaminergic activity. nih.gov
| Animal Model | Induced Deficit | Effect of Tandospirone | Reference |
|---|---|---|---|
| Haloperidol-Treated Rat | Catalepsy, Bradykinesia | Reversed catalepsy and bradykinesia. | nih.govrsc.org |
| 6-OHDA-Lesioned Rat | Dopaminergic Lesion / Motor Asymmetry | Induced contralateral rotation. | nih.govaginganddisease.org |
| Reserpine-Treated Rat | Hypolocomotion / Akinesia | Restored spontaneous locomotor activity. | nih.govrsc.org |
| MPTP-Lesioned Primate | L-DOPA-Induced Dyskinesia | Attenuated dyskinesia without affecting anti-parkinsonian efficacy of L-DOPA. | rsc.org |
Models of Alzheimer's Disease-Related Symptoms (e.g., Cognitive Impairment, Anxiety)
Tandospirone cation, a partial agonist of the 5-HT1A receptor, has been investigated for its potential therapeutic benefits in addressing behavioral and psychological symptoms associated with dementia, including those seen in Alzheimer's disease (AD). oup.comnih.gov The serotonergic system is implicated in the pathogenesis of AD, providing a rationale for exploring 5-HT1A receptor agonists. amegroups.org Preclinical and preliminary clinical studies have explored its efficacy in models of AD-related symptoms like anxiety and cognitive deficits. oup.comamegroups.org
Anxiety is a common symptom in patients with mild to moderate AD. amegroups.org Tandospirone has demonstrated anxiolytic effects in various animal models, which is attributed to the activation of postsynaptic 5-HT1A receptors. nih.gov In studies involving patients with dementia, tandospirone was found to significantly improve symptoms of anxiety, as well as delusion, agitation, and irritability. oup.com
Regarding cognitive function, 5-HT1A receptors are densely located in brain regions crucial for memory, attention, and executive functions, such as the prefrontal cortex and hippocampus. amegroups.org Research indicates that tandospirone may improve attention, a cognitive domain often impaired in AD. amegroups.org This effect might be linked to its ability to increase the density of 5-HT1A receptors in these key brain areas or by modulating dopamine release in the cerebral cortex. amegroups.org However, its effect on memory remains less clear, with some studies showing no improvement. amegroups.org In animal models, tandospirone, in combination with the atypical antipsychotic lurasidone (B1662784), reversed cognitive deficits in the novel object recognition (NOR) task induced by phencyclidine (PCP), suggesting a potential to ameliorate certain cognitive impairments. nih.gov
Table 1: Research Findings in Models of Alzheimer's Disease-Related Symptoms
| Model/Study Type | Key Findings | Measured Parameters | Citations |
|---|---|---|---|
| Outpatients with Alzheimer's or Vascular Dementia | Significantly improved behavioral and psychological symptoms of dementia (BPSD). | Neuropsychiatric Inventory (NPI) subscores for delusion, agitation, depression, anxiety, irritability. | oup.com |
| Prospective Cohort Study (AD Patients with Anxiety) | Improved attention but had no significant effect on memory. | Cognitive functions (memory, attention, executive functions). | amegroups.org |
| Animal Model (PCP-induced cognitive deficit) | Co-treatment with lurasidone reversed novel object recognition (NOR) deficits. | Performance in NOR task. | nih.gov |
Models of Alcohol-Induced Brain Damage
Research in adult mouse models has demonstrated the potential of tandospirone to reverse the detrimental effects of chronic, binge-like alcohol consumption on the brain. hindustantimes.comsciencedaily.com Heavy alcohol use is known to inhibit neurogenesis—the brain's capacity to generate new neurons. hindustantimes.comlabroots.com
Studies have shown that daily administration of tandospirone can reverse the deficit in brain neurogenesis caused by prolonged heavy alcohol consumption. hindustantimes.comneuro-central.com In a key study, two weeks of tandospirone treatment in mice reversed the effects of 15 weeks of binge-like alcohol consumption on neurogenesis in the dorsal hippocampus. hindustantimes.comresearchgate.net This effect was total, restoring the generation of new brain cells to levels seen in control animals that had not been exposed to alcohol. sciencedaily.comlabroots.com Specifically, while long-term alcohol exposure significantly reduced the density of immature neurons (Doublecortin-positive cells), chronic tandospirone treatment significantly reversed this reduction. researchgate.net
Furthermore, tandospirone was found to be effective in mitigating anxiety-like behaviors associated with alcohol withdrawal. hindustantimes.comneuro-central.com This reduction in anxiety was accompanied by a significant decrease in subsequent binge-like alcohol intake by the mice. neuro-central.comclinicaltrialsarena.com These neurogenic and behavioral effects are linked to tandospirone's selective action as a partial agonist at the serotonin 5-HT1A receptor. hindustantimes.comlabroots.com
Table 2: Research Findings in Models of Alcohol-Induced Brain Damage
| Model/Study Type | Key Findings | Measured Parameters | Citations |
|---|---|---|---|
| Adult Mice (Drinking-In-the-Dark paradigm) | Reversed the deficit in hippocampal neurogenesis caused by 15 weeks of binge-like alcohol consumption. | Neurogenesis (BrdU-immunoreactive cells), density of immature neurons (DCX-immunoreactive cells). | hindustantimes.comresearchgate.net |
| Adult Mice (Alcohol Withdrawal) | Stopped anxiety-like behaviors associated with alcohol withdrawal. | Anxiety-like behaviors. | labroots.comneuro-central.com |
| Adult Mice (Binge-like Consumption) | Significantly decreased binge-like alcohol intake. | Alcohol consumption levels. | neuro-central.comclinicaltrialsarena.com |
Models of Retinal Neuroprotection (e.g., Blue Light Damage)
Tandospirone has been evaluated for its neuroprotective properties in the retina, particularly in models of blue light-induced damage, which is used to study pathologies like geographic atrophy seen in dry age-related macular degeneration (AMD). arvojournals.orgexperimentica.com The rationale for this investigation stems from broader findings that 5-HT1A receptor agonists can be neuroprotective against various insults in the central nervous system. arvojournals.org
In a mouse model of blue light-induced photooxidative stress, tandospirone demonstrated a protective effect on retinal structure and function. arvojournals.org Animals exposed to damaging blue light experienced a significant reduction in electroretinogram (ERG) amplitudes and retinal thickness. arvojournals.org Treatment with tandospirone was able to mitigate this damage, with treated animals showing significantly better ERG amplitudes and retinal thickness compared to vehicle-treated controls. arvojournals.org This suggests that tandospirone can act as a viable positive control for discovering other neuroprotective drugs in this model. arvojournals.org
The protective mechanism of 5-HT1A agonists in the retina is thought to be mediated by the activation of the 5-HT1A receptor itself. arvojournals.org Studies using other 5-HT1A agonists have shown that their protective effects can be blocked by a 5-HT1A antagonist, confirming the receptor's role. arvojournals.org These agonists have been shown to protect retinal ganglion cells (RGCs) and the retinal pigment epithelium (RPE) in various models of retinal stress and degeneration. d-nb.infonih.gov
Table 3: Research Findings in Models of Retinal Neuroprotection
| Model/Study Type | Key Findings | Measured Parameters | Citations |
|---|---|---|---|
| Mouse Blue Light Damage Model (Balb/C mice) | Provided significant protection against retinal damage, preserving retinal function and thickness. | Electroretinogram (ERG) amplitudes, retinal thickness (via OCT imaging). | arvojournals.org |
| Rat Blue Light Damage Model | 5-HT1A agonists, in general, protect the retina from severe photo-oxidative stress. | Retinal function and structure. | arvojournals.org |
| Chronic Glaucoma Rat Model | 5-HT1A receptor agonists promote retinal ganglion cell (RGC) function. | RGC survival and function. | nih.gov |
Models of Impulsivity and Attention Deficits
Tandospirone's effects on impulsivity and attention have been assessed in preclinical models, notably the 3-choice and 5-choice serial reaction time tasks (3-CSRTT, 5-CSRTT). nih.govnih.gov These tasks are designed to measure premature responding, an index of impulsive action, and other cognitive functions like attention. nih.gov
In studies using the 3-CSRTT, acute administration of tandospirone was found to suppress impulsive action in a dose-dependent manner, significantly decreasing the number of premature responses in rats. nih.govnih.gov Interestingly, this suppressive effect was not reversed by the 5-HT1A receptor antagonist WAY-100635. nih.govnih.gov In fact, at higher doses, WAY-100635 also suppressed impulsive action, and it even strengthened the effect of tandospirone. nih.govresearchgate.net This suggests that the anti-impulsive effect of tandospirone might be mediated by an antagonistic action at the 5-HT1A receptor, rather than its partial agonism. nih.gov
In the context of attention, which is also evaluated in these tasks, tandospirone has shown potential for improvement. As mentioned in the Alzheimer's disease section, tandospirone improved attention in patients, possibly through its action on 5-HT1A receptors in the prefrontal cortex and other related areas. amegroups.org The modulation of dopamine neurotransmission is also considered a potential mechanism for its cognitive-enhancing effects. nih.gov
Table 4: Research Findings in Models of Impulsivity and Attention
| Model/Study Type | Key Findings | Measured Parameters | Citations |
|---|---|---|---|
| Rat 3-Choice Serial Reaction Time Task (3-CSRTT) | Dose-dependently decreased premature responses, indicating suppression of impulsive action. | Number of premature responses. | nih.gov |
| Rat 3-CSRTT with Antagonist | The anti-impulsive effect was not reversed by the 5-HT1A antagonist WAY-100635; the antagonist enhanced the effect. | Premature responses, interaction with antagonist. | nih.govnih.govresearchgate.net |
| AD Patient Cohort | Improved attention. | Attention function. | amegroups.org |
Models of Cerebellar Ataxia (e.g., Multiple System Atrophy-Cerebellar Subtype)
Tandospirone has been evaluated for its efficacy in managing symptoms of cerebellar ataxia, particularly in patients with Multiple System Atrophy-Cerebellar Subtype (MSA-C). researchgate.netneurologylive.com MSA-C is a progressive neurodegenerative disorder characterized by cerebellar ataxia, autonomic failure, and parkinsonism. researchgate.net
In an open-label observational study comparing tandospirone with the antidepressant escitalopram (B1671245) in MSA-C patients, tandospirone demonstrated greater effectiveness in improving certain cerebellar ataxia symptoms. researchgate.netnih.gov Patients treated with tandospirone showed a more substantial reduction in scores for stance, finger tracking, and the finger-nose test, as measured by the Scale for the Assessment and Rating of Ataxia (SARA). nih.gov The study also noted that tandospirone was more effective at improving concurrent symptoms of depression and anxiety in this patient group. researchgate.netneurologylive.com
However, another clinical study involving patients with various types of spinocerebellar degeneration, including five with MSA-C, did not observe clinical improvement in the MSA patients following tandospirone administration. nih.govresearchgate.net The varying outcomes may suggest that the therapeutic effect of tandospirone on ataxia could be dependent on the specific underlying pathology of the spinocerebellar degeneration. nih.gov The proposed mechanism for its potential benefit in some ataxias involves the enhancement of serotonin pathways, which may inhibit glutamate (B1630785) release on Purkinje cells, thereby modulating neuron output. nih.gov
Table 5: Research Findings in Models of Cerebellar Ataxia
| Model/Study Type | Key Findings | Measured Parameters | Citations |
|---|---|---|---|
| Open-label study in MSA-C patients | More effective than escitalopram in improving some cerebellar ataxia symptoms and associated depression/anxiety. | Scale for the Assessment and Rating of Ataxia (SARA) scores (stance, finger tracking, finger-nose test), HAMA/HAMD scores. | researchgate.netneurologylive.comnih.gov |
| Open-label study in various Spinocerebellar Degenerations | No clinical improvement was observed in patients with MSA-C. | International Cooperative Ataxia Rating Scale (ARS) total score. | nih.govresearchgate.net |
Behavioral and Cognitive Research Outcomes in Preclinical Models
Preclinical research on this compound has revealed a range of beneficial effects on behavior and cognition across various disease models. nih.gov As a selective 5-HT1A receptor partial agonist, its primary actions are anxiolytic, but studies demonstrate a broader therapeutic potential. nih.gov
In models of cognitive dysfunction, such as those relevant to schizophrenia or Alzheimer's disease, tandospirone has shown promise. It can improve cognitive deficits, including executive function and attention. amegroups.orgnih.gov This cognitive enhancement is hypothesized to occur through the modulation of dopamine neurotransmission in the prefrontal cortex. nih.gov In models of alcohol-induced brain damage, tandospirone not only reverses deficits in hippocampal neurogenesis but also mitigates associated anxiety-like behaviors and reduces alcohol intake. hindustantimes.comresearchgate.net
Furthermore, tandospirone demonstrates anti-impulsive effects, effectively reducing premature responding in rodent behavioral tasks. nih.gov This suggests a role in improving behavioral inhibition. nih.gov The anxiolytic properties of tandospirone are consistently observed across different models, including those of chronic stress, where it alleviates anxiety-like behavior and stress-induced visceral hypersensitivity. bohrium.comnih.gov
Locomotor Activity and Behavioral Inhibition
The effect of tandospirone on locomotor activity has been investigated in several preclinical models, with results often depending on the dose and the specific model used. In some studies, higher doses of tandospirone have been shown to decrease locomotor activity. nih.govnih.gov For instance, in rats treated with or without the NMDA receptor antagonist dizocilpine (B47880) (MK-801), tandospirone decreased locomotor activity, an effect that was not blocked by a 5-HT1A antagonist, suggesting the involvement of its metabolites or other neurotransmitter systems. nih.govnih.govresearchgate.net Similarly, in a mouse model using Shank3B mutant mice, a high dose of tandospirone reduced locomotor activity, whereas a lower, effective therapeutic dose did not affect general activity levels. oup.com This indicates that its therapeutic effects on repetitive behaviors can be separated from a general suppression of motor activity. oup.com Conversely, in models of parkinsonism where baseline locomotion is low, tandospirone has been shown to restore spontaneous locomotor activity.
Regarding behavioral inhibition, tandospirone has demonstrated clear effects. As noted, it suppresses impulsive actions in the 3-choice serial reaction time task, an effect linked to improved inhibitory control. nih.gov This suppression of impulsivity is a key finding, as poor behavioral inhibition is a feature of several psychiatric disorders. nih.govnih.gov
Table 6: Research Findings on Locomotor Activity and Behavioral Inhibition
| Model/Study Type | Key Findings | Measured Parameters | Citations |
|---|---|---|---|
| Rats treated with Dizocilpine (MK-801) | A high dose decreased locomotor activity. | Locomotor activity in a novel environment. | nih.govnih.govresearchgate.net |
| Shank3B Mutant Mice | A high dose reduced locomotor activity; a lower therapeutic dose had no effect on locomotion. | Number of line crossings. | oup.com |
| Reserpine-treated Rats (Parkinson's model) | Dose-dependently restored spontaneous locomotor activity (hypolocomotion). | Total locomotor activity. | |
| Rat 3-Choice Serial Reaction Time Task | Suppressed premature responses, indicating improved behavioral inhibition. | Number of premature responses (impulsive action). | nih.gov |
Cognitive Performance (e.g., Attention, Executive Function, Memory)
The influence of the this compound on cognitive performance, encompassing attention, executive function, and memory, has been a significant area of preclinical investigation. Research in animal models suggests that tandospirone, a potent and selective serotonin 5-HT1A receptor partial agonist, can modulate cognitive processes, particularly in models relevant to neuropsychiatric disorders such as schizophrenia. nih.govoncotarget.com
Attention
Preclinical evidence points to the potential of tandospirone to enhance attentional functions. nih.gov This effect is thought to be mediated by its action on 5-HT1A receptors, which are densely located in brain regions critical for attention, including the prefrontal cortex. nih.gov The modulation of serotonergic activity by tandospirone may, in turn, influence other neurotransmitter systems, such as the dopaminergic system, which plays a crucial role in regulating attention and executive functions. nih.govnih.gov For instance, studies have suggested that the 5-HT1A receptor is independently involved in the release of dopamine from the cerebral cortex. nih.gov
Executive Function
Executive functions, which include planning, working memory, and cognitive flexibility, have also been shown to be influenced by tandospirone in preclinical models. A notable study utilized the object retrieval with detour (ORD) task in common marmosets to assess executive function. nih.govebi.ac.uk In this task, tandospirone monotherapy increased the number of correct responses in difficult trials, indicating an improvement in executive performance. ebi.ac.uk This enhancement of executive function is hypothesized to be linked to an increase in extracellular dopamine levels in the medial prefrontal cortex, a key brain region for higher-order cognitive processes. nih.gov The proposed mechanism involves tandospirone's activation of 5-HT autoreceptors in the raphe nuclei, leading to an inhibition of serotonin neuron firing, which in turn disinhibits dopamine neurons and increases dopamine release. nih.gov
Conversely, some studies have reported that the combination of tandospirone with certain antipsychotics, like haloperidol, did not show beneficial effects on executive function in the same marmoset model, despite demonstrating improvements in memory. nih.gov This suggests a complex interaction between tandospirone and other psychoactive compounds in modulating executive control.
Table 1: Preclinical Findings on Tandospirone and Cognitive Performance
| Cognitive Domain | Animal Model | Key Findings | Putative Mechanism |
|---|---|---|---|
| Attention | Rodent models | Improved attentional performance. | Modulation of 5-HT1A receptors in the prefrontal cortex, leading to increased dopamine release. nih.gov |
| Executive Function | Common Marmosets (ORD task) | Increased number of correct responses in difficult trials with tandospirone monotherapy. ebi.ac.uk No benefit when combined with haloperidol. nih.gov | Increased extracellular dopamine in the medial prefrontal cortex via 5-HT1A receptor activation. nih.gov |
| Memory | Rodent models of cognitive impairment | Amelioration of memory deficits. aginganddisease.org | Normalization of lactate metabolism in the medial prefrontal cortex. nih.gov |
Memory
The effects of tandospirone on memory have been investigated in various preclinical paradigms. In rodent models of cognitive impairment, such as those induced by N-methyl-D-aspartate (NMDA) receptor antagonists like MK-801, tandospirone has demonstrated the ability to ameliorate memory deficits. aginganddisease.org One proposed mechanism for this cognitive enhancement is the normalization of brain energy metabolism. For example, chronic treatment with tandospirone has been shown to attenuate the suppressive effect of dizocilpine (MK-801) on stress-induced lactate production in the prefrontal cortex. nih.govnih.gov Lactate is a crucial energy substrate for the brain, and its normalized metabolism may underpin the observed improvements in cognitive function. nih.gov
Furthermore, the procognitive effects of tandospirone are consistent with findings that other 5-HT1A receptor partial agonists can increase extracellular dopamine concentrations in the prefrontal cortex, a neurochemical action believed to support memory processes. researchgate.net
Advanced Analytical and Research Methodologies
Chromatographic and Spectrometric Techniques for Compound and Metabolite Quantification in Research
The precise quantification of tandospirone (B1205299) and its metabolites is fundamental to pharmacokinetic studies. Advanced chromatographic and spectrometric methods offer the high sensitivity and selectivity required for these analyses.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a primary tool for the determination of tandospirone and its active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), in biological matrices such as plasma. nih.gov This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.
Research has demonstrated the development of robust and rapid LC-MS/MS methods using an electrospray ionization (ESI) source for the quantification of tandospirone. nih.govsciex.com These methods are essential for generating accurate pharmacokinetic data. For instance, a validated method for the simultaneous detection of tandospirone and 1-PP in rat plasma utilized a C18 column for separation and a mobile phase of acetonitrile (B52724) and ammonium (B1175870) formate. nih.gov The detection was performed on a tandem mass spectrometer, allowing for quantification over specific concentration ranges. nih.gov
Key parameters of a developed LC-MS/MS method for tandospirone and its metabolite 1-PP in rat plasma are detailed below:
| Parameter | Tandospirone (TDS) | 1-(2-pyrimidinyl)-piperazine (1-PP) |
| Concentration Range | 1.000–500.0 ng/mL | 10.00–500.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.000 ng/mL | 10.00 ng/mL |
| Intra-day Precision (%RSD) | 1.42 - 6.69% | 1.42 - 6.69% |
| Intra-day Accuracy (%RE) | 95.74 - 110.18% | 95.74 - 110.18% |
| Inter-day Precision (%RSD) | 2.47 - 6.02% | 2.47 - 6.02% |
| Inter-day Accuracy (%RE) | 98.37 - 105.62% | 98.37 - 105.62% |
| Data sourced from a study on the simultaneous determination of tandospirone and its active metabolite in rat plasma. nih.gov |
Another highly sensitive LC-MS/MS method was developed for quantifying tandospirone in human plasma, achieving a wide calibration range of 1.000 - 5000 pg/mL. sciex.com
Ultra-High Performance Liquid Chromatography-Diode Array Detection (UHPLC-DAD) Coupled with Electrospray Ionization-Quadrupole Time-of-Flight (ESI-Q-TOF) Mass Spectrometry
For more in-depth structural elucidation and analysis of tandospirone and its transformation products, Ultra-High Performance Liquid Chromatography-Diode Array Detection (UHPLC-DAD) coupled with Electrospray Ionization-Quadrupole Time-of-Flight (ESI-Q-TOF) Mass Spectrometry is employed. researchgate.netresearchgate.netakjournals.commdpi.comrsc.org This powerful combination allows for both quantitative and qualitative analysis. researchgate.net
This technique has been instrumental in investigating the photolytic and photocatalytic transformation of tandospirone. researchgate.net In such studies, a reversed-phase UHPLC system is used for separation, while the DAD provides ultraviolet spectral data and the ESI-Q-TOF mass spectrometer offers high-resolution mass data for the identification of unknown compounds. researchgate.netresearchgate.net Research utilizing this method has successfully proposed the structures of numerous photoproducts of tandospirone. researchgate.net The high accuracy and sensitivity of Q-TOF-MS are critical for confirming the elemental composition of both the parent compound and its various fragment ions, making it a valuable tool for characterizing complex mixtures. mdpi.com
In Vitro Receptor Binding and Functional Assays
Understanding the interaction of the tandospirone cation with its molecular targets is achieved through various in vitro assays that measure receptor binding affinity and functional activity.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for specific receptor subtypes. sci-hub.se In the context of tandospirone, these assays have been crucial in defining its receptor binding profile. nih.gov
Studies using brain homogenates have shown that tandospirone has the highest potency at the 5-HT1A receptor. nih.govebi.ac.uk Competition binding studies, often using a radiolabeled ligand like [3H]8-OH-DPAT or [3H]tandospirone itself, are performed to calculate the inhibition constant (Ki) of tandospirone at various receptors. nih.gov These assays have revealed that tandospirone is significantly less potent at other serotonin (B10506) receptors (5-HT1C, 5-HT2), as well as at adrenergic (α1, α2) and dopamine (B1211576) (D1, D2) receptors. nih.govebi.ac.uktocris.com It shows negligible activity at 5-HT1B receptors, serotonin uptake sites, and several other receptor types. nih.govebi.ac.uk
The following table summarizes the binding affinities of tandospirone for various neurotransmitter receptors:
| Receptor | Ki (nM) |
| 5-HT1A | 27 ± 5 |
| Dopamine D2 | 1300 |
| α1-Adrenergic | 2400 |
| 5-HT2 | 3000 |
| α2-Adrenergic | 41000 |
| Data based on research analyzing tandospirone's interactions with neurotransmitter receptor binding sites. nih.gov |
Saturation studies using [3H]tandospirone have also been conducted to determine the dissociation constant (KD) and the maximum number of binding sites (Bmax) in rat cortical membranes, further confirming its interaction with 5-HT1A receptor binding sites. nih.govebi.ac.uk
Adenylate Cyclase Activity Measurements for Receptor-Mediated Effects
To assess the functional activity of tandospirone at the 5-HT1A receptor, adenylate cyclase activity is measured. nih.govebi.ac.uk The 5-HT1A receptor is a G-protein coupled receptor that, upon activation by an agonist, inhibits adenylate cyclase, leading to a decrease in the production of cyclic AMP (cAMP). amegroups.orgresearchgate.net
By measuring the inhibition of adenylate cyclase activity, researchers can determine the efficacy of tandospirone as an agonist. Studies have shown that tandospirone acts as a partial agonist at the 5-HT1A receptor. nih.govebi.ac.uk It produces a partial agonist effect, demonstrating approximately 60% of the efficacy of the full 5-HT1A agonist 8-OH-DPAT in inhibiting adenylate cyclase. nih.govebi.ac.uk This partial agonism is a key characteristic of its pharmacological profile. nih.gov The mechanism involves the coupling with G proteins to inhibit adenylate cyclase, which in turn reduces cAMP levels and subsequent protein kinase A-mediated protein phosphorylation. amegroups.orgresearchgate.net
Electrophysiological and Neuroimaging Techniques in Preclinical Research
Preclinical research utilizes electrophysiological and neuroimaging techniques to investigate the in vivo effects of tandospirone on neuronal activity and brain function.
Electrophysiological studies in anesthetized rats have been performed to examine the effects of tandospirone on the neuronal activities of specific brain regions, such as the medial vestibular nucleus (MVN). nih.gov These studies involve recording the firing rates of neurons in response to stimuli. For example, microiontophoretic application of tandospirone has been shown to inhibit the firing of certain types of MVN neurons, an effect that can be antagonized by a 5-HT1A receptor antagonist, suggesting that tandospirone acts on 5-HT1A receptors to modulate neuronal transmission. nih.gov
Neuroimaging studies in preclinical models, while less detailed in the provided search results for tandospirone specifically, are generally used to assess changes in brain activity and receptor occupancy. revistagastroenterologiamexico.orgub.edu For instance, positron emission tomography (PET) with specific radioligands like [11C]WAY-100635, a potent 5-HT1A receptor antagonist, can be used to measure the in vivo binding of tandospirone to 5-HT1A receptors. researchgate.netnih.gov However, a study in healthy volunteers indicated that a clinical dose of tandospirone had a negligible effect on [11C]WAY 100635 binding, despite producing pharmacological effects. researchgate.net This suggests that a pharmacological response can occur without measurable receptor occupancy as determined by this specific PET ligand. researchgate.net
Electroencephalography (EEG) Power Spectral Analysis
Electroencephalography (EEG) power spectral analysis is a key tool for assessing the in vivo effects of tandospirone on brain electrical activity. This non-invasive method measures and analyzes brainwave patterns, offering a window into the neurophysiological changes induced by the compound.
In a clinical study involving patients with mild to moderate Alzheimer's disease and anxiety, tandospirone citrate (B86180) treatment was associated with significant changes in quantitative pharmaco-EEG (QPEEG) power spectral analysis. nih.gov Specifically, a decrease in the relative power values of δ, α, and β waves was observed in various brain regions, including the right prefrontal lobe, right parietal lobe, and bilateral temporal lobes, after 12 weeks of combination therapy with donepezil. nih.gov These findings suggest that tandospirone can modulate brain activity in regions associated with anxiety and cognitive function, and that QPEEG may serve as an objective indicator of its therapeutic effects. nih.govnih.gov Further research in rats has shown that tandospirone can suppress the enhancement of theta band power in the anterior cingulate cortex, a change linked to the alleviation of anxiety-like behavior and visceral hypersensitivity. frontiersin.orgnih.gov
Electroretinograms (ERGs) and Optical Coherence Tomography (OCT) in Ocular Models
The potential neuroprotective effects of tandospirone have been investigated in ocular models using electroretinography (ERG) and optical coherence tomography (OCT). arvojournals.orgresearchgate.net These techniques are used to assess the function and structure of the retina, respectively.
In a mouse model of blue light-induced retinal damage, a model for dry age-related macular degeneration (AMD), tandospirone demonstrated protective effects. arvojournals.org ERG recordings showed that while vehicle-treated animals experienced a 50-70% reduction in ERG amplitudes, those treated with 10 mg/kg of tandospirone had only a ~30% decrease, indicating better preservation of retinal function. arvojournals.org Similarly, OCT imaging revealed that the same dose of tandospirone resulted in significantly better retinal thickness compared to the vehicle-treated group. arvojournals.org However, it is important to note that in a large-scale clinical trial (the GATE study) involving patients with geographic atrophy secondary to AMD, topical tandospirone did not show a significant benefit in reducing the progression of the atrophic lesion. nih.govnih.govelza-institute.com This highlights the gap that can exist between preclinical animal models and human clinical outcomes.
Molecular Biology and Neurochemical Assays in Research
Measurement of Neurogenesis Markers (e.g., Doublecortin-Positive Cells)
The influence of tandospirone on adult neurogenesis, the process of generating new neurons, is a significant area of research, particularly in the context of its antidepressant and anxiolytic effects. A key marker used to quantify neurogenesis is doublecortin (DCX), a protein expressed by immature, migrating neurons. nih.govnih.govmdpi.com
Studies in rats have demonstrated that chronic treatment with tandospirone can increase hippocampal neurogenesis. nih.govnih.gov Specifically, 14 days of tandospirone administration led to a dose-dependent and significant increase in the number of DCX-positive cells in the dentate gyrus of the hippocampus. nih.govnih.gov This pro-neurogenic effect is thought to contribute to the therapeutic benefits of 5-HT1A receptor partial agonists like tandospirone in treating depressive and anxiety disorders. nih.govnih.gov Further research has shown that chronic tandospirone treatment can also reverse the stress-induced decrease in the density of DCX-positive cells in the hippocampus. oncotarget.comebi.ac.uk
Analysis of Cytokine Production (e.g., Mesoscale Discovery System)
Neuroinflammation, mediated by signaling molecules called cytokines, is implicated in various central nervous system disorders. The Mesoscale Discovery (MSD) system is a high-sensitivity platform that allows for the multiplexed measurement of cytokine levels. mesoscale.comcreative-diagnostics.combioxpedia.commesoscale.com
In a mouse model of blue light-induced retinal damage, the MSD system was used to measure the production of various cytokines in the retina. arvojournals.org Following light exposure, there was a significant increase in the pro-inflammatory cytokine Interleukin-1 beta (IL-1β) at day 7. arvojournals.org Non-significant increases were also noted for other cytokines such as IL-6 and TNF-α. arvojournals.org While this particular study focused on the inflammatory response to retinal damage rather than the direct effect of tandospirone on cytokine production, it demonstrates the utility of this methodology in tandospirone-related research contexts, particularly for investigating its potential anti-inflammatory or neuroprotective mechanisms.
Extracellular Neurotransmitter Level Measurements (e.g., Microdialysis)
Microdialysis is a powerful technique for measuring the real-time, in vivo levels of extracellular neurotransmitters in specific brain regions. This method has been instrumental in elucidating the neurochemical mechanisms of tandospirone.
Studies using microdialysis in freely moving rats have shown that tandospirone can significantly increase the extracellular levels of dopamine in the medial prefrontal cortex. nih.gov One study found that an intraperitoneal injection of tandospirone increased dopamine release to approximately 190% of the basal level. nih.gov Furthermore, when administered concurrently with the selective serotonin reuptake inhibitor (SSRI) fluoxetine, tandospirone potentiated the fluoxetine-induced increase in dopamine release, with levels reaching 380% of baseline. nih.gov This synergistic effect on dopamine levels is thought to contribute to the potential therapeutic efficacy of tandospirone in depression. nih.gov The increase in dopamine release induced by tandospirone can be blocked by a 5-HT1A receptor antagonist, confirming the receptor's involvement in this effect. nih.gov Other microdialysis studies have also reported that tandospirone can suppress stress-induced increases in extracellular lactate (B86563) concentrations in the prefrontal cortex. frontiersin.org
Computational and In Silico Research Methodologies
Computational and in silico approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are valuable tools for understanding the molecular interactions of tandospirone and for guiding the design of new compounds. researchgate.netnih.govresearchgate.net
Molecular modeling has been used to investigate the binding of tandospirone to its primary target, the 5-HT1A receptor. researchgate.netnih.gov By creating homology models of the receptor, researchers can simulate the docking of tandospirone and identify the key amino acid residues involved in the binding process. nih.gov These studies help to explain the structural basis for its high affinity and selectivity for the 5-HT1A receptor over other receptors like the dopamine D2 receptor. nih.govwikipedia.org Furthermore, in silico methods have been employed to predict the toxicity of tandospirone's transformation products. researchgate.net For instance, computational toxicity assessments have been performed on the photoproducts of tandospirone, providing valuable information on their potential environmental and biological impact. researchgate.net Conformational analysis of tandospirone in aqueous solution using dynamic 1H NMR, a technique that can be complemented by computational models, has also provided insights into its active conformation. nih.gov
Interactive Data Table: Effects of Tandospirone on Neurogenesis
| Treatment Group | Number of Doublecortin (DCX)-Positive Cells (per volume of dentate gyrus) | Outcome | Reference |
| Vehicle | Baseline | - | nih.govnih.gov |
| Tandospirone (1 mg/kg) | Increased | Significant increase in hippocampal neurogenesis | nih.govnih.gov |
| Tandospirone (10 mg/kg) | Further Increased (Dose-dependent) | Significant increase in hippocampal neurogenesis | nih.govnih.gov |
| Stress + Vehicle | Decreased | Stress-induced reduction in neurogenesis | oncotarget.comebi.ac.uk |
| Stress + Tandospirone | Reversed Decrease | Tandospirone counteracted the negative effects of stress on neurogenesis | oncotarget.comebi.ac.uk |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. wikipedia.orgmedcraveonline.com These predictive models are fundamental in drug discovery for screening large chemical libraries, optimizing lead compounds, and predicting the therapeutic effects or toxicity of new molecules. nih.govjocpr.com The process involves using physicochemical properties or theoretical molecular descriptors to build a statistical model that explains the relationship between a molecule's features and its observed activity. wikipedia.orgjocpr.com
In the context of the this compound, QSAR studies are particularly relevant to its primary pharmacological target, the 5-hydroxytryptamine 1A (5-HT1A) serotonin receptor. nih.govhyle.org Tandospirone is a potent partial agonist at this receptor, which is an established target for anxiolytic and antidepressant medications. nih.govnih.gov QSAR models have been successfully developed for various 5-HT1A receptor ligands to predict their binding affinities. acs.orgresearchgate.net These models can be used to perform virtual screening of chemical libraries to identify novel compounds with high affinity for the 5-HT1A receptor, potentially leading to new therapeutic agents. nih.govacs.org
The binding affinity of tandospirone and related compounds to various neurotransmitter receptors is a key dataset for building QSAR models. Tandospirone itself displays high selectivity for the 5-HT1A receptor. nih.gov
Binding Affinity (Ki, nM) of Tandospirone at Various Receptors
| Receptor | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| 5-HT1A | 27 ± 5 | nih.gov |
| 5-HT2A | 1,300 ± 200 | wikipedia.org |
| D2 | 1,700 ± 300 | wikipedia.org |
| α1-adrenergic | 1,600 ± 80 | wikipedia.org |
| α2-adrenergic | 1,900 ± 400 | wikipedia.org |
In Silico Prediction of Transformation Products
In silico (computational) methods are increasingly used to predict the degradation pathways and transformation products (TPs) of pharmaceutical compounds under various environmental conditions. lhasalimited.orgresearchgate.net These predictive tools can anticipate the formation of metabolites or degradants that may arise during manufacturing, storage, or after administration, and can assess their potential toxicity. researchgate.netlhasalimited.org This is crucial for ensuring drug product quality and safety. lhasalimited.org
For tandospirone, research has been conducted on its photolytic and photocatalytic transformation. nih.govresearchgate.net In one study, the degradation of tandospirone was investigated, leading to the identification of its transformation products using advanced analytical techniques. researchgate.net The structures of eighteen different photoproducts were proposed based on this analysis. nih.govresearchgate.net
Following the identification of these TPs, in silico toxicity assessment was performed. nih.govresearchgate.net Computational models predicted that while most of the photoproducts were less toxic or had toxicity similar to the parent tandospirone compound, several products were found to be significantly more toxic. nih.govresearchgate.net Notably, one of the main metabolites of the drug was among those identified as having higher toxicity. nih.govresearchgate.net
Summary of In Silico Analysis of Tandospirone Transformation
| Analysis Type | Finding | Reference |
|---|---|---|
| Transformation Conditions | Photolysis and Photocatalysis (with TiO2 and H2O2) | nih.govresearchgate.net |
| Identified Photoproducts | 18 distinct structures proposed | researchgate.net |
| In Silico Toxicity Assessment | Most TPs were less or similarly toxic than tandospirone | nih.govresearchgate.net |
| Significant Toxicity Finding | Several products, including a main metabolite, were predicted to be significantly more toxic | nih.govresearchgate.net |
Chemometric Approaches for Data Analysis (e.g., Principal Component Analysis)
Chemometrics applies mathematical and statistical methods to extract meaningful information from chemical data. scispace.comondalys.fr In pharmaceutical analysis, chemometric techniques are used for process modeling, pattern recognition, and analyzing multivariate data from instruments like high-performance liquid chromatography (HPLC) and various spectroscopic methods. scispace.com One of the most common unsupervised chemometric methods is Principal Component Analysis (PCA). nih.gov PCA is an exploratory tool used to identify trends, similarities, and differences within complex datasets by reducing the dimensionality of the data. nih.gov
In the study of tandospirone's transformation products, a multivariate chemometric method, specifically PCA, was utilized. nih.govresearchgate.net The purpose of applying PCA was to analyze the complex dataset generated from the in silico toxicity assessments of the eighteen identified photoproducts. researchgate.net This approach allowed researchers to compare the toxicity of the various transformation products against each other and to compare the results from different toxicity prediction software. nih.govresearchgate.net By reducing the multiple dimensions of toxicity data into a few principal components, PCA facilitates the visualization of clusters and patterns, making it easier to identify which transformation products have similar toxicity profiles and how different assessment methods correlate.
Application of Chemometrics in Tandospirone Research
| Chemometric Method | Application | Objective | Reference |
|---|---|---|---|
| Principal Component Analysis (PCA) | Analysis of in silico toxicity data for 18 transformation products | To compare the toxicity of the phototransformation products and to compare the different toxicity assessment methods used. | nih.govresearchgate.net |
Comparative Research and Future Directions in Drug Discovery
Comparisons with Other 5-HT1A Receptor Agonists and Azapirones
Tandospirone (B1205299) is a member of the azapirone class of drugs, which are characterized by their activity as 5-HT1A receptor partial agonists. ebi.ac.ukwikipedia.orgcambridge.orgoup.com This class also includes buspirone (B1668070), gepirone (B1671445), and ipsapirone (B1662301). ebi.ac.ukwikipedia.orgcambridge.orgoup.comthecarlatreport.com While they share a common mechanism of action, there are notable differences in their pharmacological profiles.
Tandospirone demonstrates high and selective affinity for the 5-HT1A receptor, with a Ki value of 27 ± 5 nM. nih.govnih.gov Its affinity for other receptors, such as 5-HT2, 5-HT1C, α1-adrenergic, α2-adrenergic, and dopamine (B1211576) D1 and D2 receptors, is significantly lower, with Ki values ranging from 1300 to 41000 nM. nih.govnih.gov This high selectivity for the 5-HT1A receptor distinguishes it from other azapirones like buspirone and gepirone. nih.govoup.com For instance, buspirone has a moderate-to-high affinity for the dopamine D2 receptor, while gepirone also interacts with this receptor, albeit with minimal affinity. thecarlatreport.comnih.govpharmacytimes.com In contrast, tandospirone's interaction with D2 receptors is much weaker.
The intrinsic activity at the 5-HT1A receptor also varies among azapirones. One study reported the intrinsic activity of tandospirone to be approximately 100%, while buspirone was around 65%, and ipsapirone was about 49%. cambridge.org Another study indicated that tandospirone displays approximately 60% of the agonist effect of 8-OH-DPAT, a full 5-HT1A agonist. nih.gov Gepirone is noted to have a higher efficacy in stimulating the 5-HT1A receptor compared to buspirone. pharmacytimes.comwikipedia.org
These differences in receptor affinity and intrinsic activity contribute to the distinct clinical profiles of these drugs. While all are used for anxiety and have been explored for depression, the nuances in their pharmacology may influence their efficacy for specific symptoms and their side effect profiles. ebi.ac.ukwikipedia.orgcambridge.orgthecarlatreport.comwikipedia.org
Table 1: Comparison of Tandospirone with Other Azapirones
| Feature | Tandospirone | Buspirone | Gepirone |
|---|---|---|---|
| Primary Mechanism | 5-HT1A Partial Agonist | 5-HT1A Partial Agonist | 5-HT1A Partial Agonist |
| 5-HT1A Receptor Affinity (Ki) | 27 ± 5 nM nih.gov | Higher than Tandospirone | 3x higher than Buspirone thecarlatreport.com |
| Dopamine D2 Receptor Affinity | Very Low nih.govnih.govoup.com | Moderate-to-High thecarlatreport.comnih.gov | Minimal pharmacytimes.comwikipedia.org |
| Active Metabolite | 1-(2-pyrimidinyl)-piperazine (1-PP) wikipedia.orgnih.govwikipedia.org | 1-(2-pyrimidinyl)-piperazine (1-PP) thecarlatreport.com | 1-(2-pyrimidinyl)-piperazine (1-PP) thecarlatreport.comwikipedia.org |
| Metabolite's Mechanism | α2-adrenoceptor antagonist thecarlatreport.comnih.gov | α2-adrenoceptor antagonist thecarlatreport.com | α2-adrenoceptor antagonist thecarlatreport.comwikipedia.org |
| Primary Approved Indications | Anxiety, Depression (in Asia) ebi.ac.ukwikipedia.orgthecarlatreport.com | Anxiety wikipedia.org | Major Depressive Disorder (in US) thecarlatreport.compharmacytimes.com |
Synergistic Effects in Combination Research (e.g., with SSRIs, Atypical Antipsychotics)
Research has increasingly focused on the use of tandospirone as an adjunctive therapy to enhance the efficacy of other psychotropic medications, particularly selective serotonin (B10506) reuptake inhibitors (SSRIs) and atypical antipsychotics.
Combination with SSRIs:
Clinical studies have demonstrated that combining tandospirone with SSRIs can lead to a more rapid onset of action and augmented antidepressant and anxiolytic effects. nih.govnih.gov This synergistic effect is thought to be due to the facilitation of 5-HT1A autoreceptor desensitization. nih.gov A multicenter, randomized, parallel-controlled, open-label study found that tandospirone combined with SSRIs significantly improved both depressive and anxiety symptoms in patients with major depressive disorder (MDD) with high anxiety compared to SSRI monotherapy. nih.gov Animal studies have corroborated these findings, showing that the co-administration of tandospirone and an SSRI, like fluoxetine, markedly inhibits conditioned fear responses. nih.govnih.gov Furthermore, this combination has been shown to augment the fluoxetine-induced increase in extracellular dopamine levels in the medial prefrontal cortex of rats. nih.gov
Combination with Antipsychotics:
Research into Novel Indications and Broader Applications in CNS Disorders
Beyond its established use for anxiety and depression, research is exploring the therapeutic potential of the tandospirone cation in a range of other central nervous system (CNS) disorders. nih.govfrontiersin.orgoncotarget.com
Schizophrenia: As mentioned, tandospirone is being studied for its ability to improve cognitive deficits and negative symptoms in schizophrenia, often as an add-on therapy. nih.govoncotarget.com
Parkinson's Disease: Preclinical and clinical studies suggest that tandospirone may have antiparkinsonian effects, potentially improving motor dysfunction like walking stability. nih.gov
Spinocerebellar Ataxia (SCA): Open-label studies have indicated that tandospirone may be effective in improving ataxia symptoms in certain types of SCA, particularly Machado-Joseph disease (MJD/SCA3) and SCA6. up.ptresearchgate.netnih.gov
Post-Traumatic Stress Disorder (PTSD): Preclinical and clinical evidence suggests tandospirone may be effective in alleviating symptoms of PTSD. nih.govoncotarget.com
Alzheimer's Disease and Dementia: Tandospirone is being investigated for the treatment of behavioral and psychological symptoms of dementia (BPSD), such as anxiety and agitation, in patients with Alzheimer's disease. nih.govamegroups.org
Functional Dyspepsia: Some studies have shown that tandospirone citrate (B86180) can improve abdominal symptoms in patients with functional dyspepsia. archivesofmedicalscience.com
Neuroprotection: The neuroprotective potential of tandospirone has been explored, particularly in models of retinal damage. nih.govd-nb.infoarvojournals.org However, a Phase III study of tandospirone eye drops for geographic atrophy in age-related macular degeneration did not show a beneficial effect. nih.gov
Development of Derivatives with Modified Pharmacological Profiles
The chemical scaffold of tandospirone and other long-chain arylpiperazine derivatives serves as a valuable template in drug discovery for developing new compounds with modified pharmacological profiles. researchgate.net The goal of such derivatization is often to enhance affinity and selectivity for the 5-HT1A receptor or to introduce activity at other targets to create a multi-target drug.
Structure-activity relationship (SAR) studies have shown that the N-1-aryl substituent and the terminal fragment of the molecule are crucial for determining receptor affinity and selectivity. researchgate.net By modifying these parts of the tandospirone molecule, medicinal chemists can aim to:
Increase Potency and Selectivity: Fine-tuning the structure could lead to derivatives with even higher affinity and selectivity for the 5-HT1A receptor than the parent compound.
Modulate Intrinsic Activity: Derivatives could be designed to be full agonists, partial agonists with varying degrees of efficacy, or even antagonists at the 5-HT1A receptor.
Introduce Polypharmacology: Modifications could introduce affinities for other receptors, such as dopamine or serotonin transporters, to create compounds with a broader spectrum of activity for complex CNS disorders.
Unexplored Mechanisms and Research Gaps in Tandospirone's Neurobiology
Despite decades of research, there are still unexplored aspects of tandospirone's neurobiology and gaps in our understanding of its mechanisms.
Downstream Signaling Pathways: While it is known that tandospirone acts on 5-HT1A receptors, the specific downstream intracellular signaling cascades that are modulated and how this translates to its therapeutic effects in different brain regions and patient populations are still areas of active research. nih.gov
Impact on Neurogenesis and Brain Metabolism: Studies have suggested that tandospirone may influence hippocampal neurogenesis and brain energy metabolism, particularly lactate (B86563) production. nih.goveurekaselect.comnih.gov Chronic treatment has been shown to reverse stress-induced decreases in the density of new neurons in the hippocampus. nih.gov Additionally, tandospirone may affect stress-induced changes in lactate concentrations in the prefrontal cortex. nih.goveurekaselect.com These novel mechanisms require more in-depth study to understand their relevance to tandospirone's therapeutic actions.
Partial Agonist/Antagonist Activity: There is some speculation that as a partial agonist, tandospirone may also act as an antagonist under certain conditions, though clear evidence for this is currently lacking. nih.gov For instance, in some animal models, the effects of tandospirone were not reversed, and were even enhanced, by a 5-HT1A antagonist, suggesting a more complex mechanism of action than simple agonism. nih.gov
Potential for Lead Compound Derivatization in Drug Design
The this compound represents a significant lead compound for the design of novel drugs targeting the 5-HT1A receptor and other CNS pathways. researchgate.net Its established clinical utility and well-characterized (though not fully understood) pharmacology provide a solid foundation for medicinal chemistry efforts.
The arylpiperazine moiety, a key feature of tandospirone, is a privileged scaffold in CNS drug discovery, known for its ability to interact with various G protein-coupled receptors. researchgate.net By using tandospirone as a starting point, researchers can employ several strategies for lead compound derivatization:
Scaffold Hopping: Replacing the core structure of tandospirone while retaining key pharmacophoric features to discover novel chemical series with improved properties.
Fragment-Based Drug Design: Using fragments of the tandospirone molecule to build new compounds with desired activities.
Structure-Based Drug Design: Utilizing computational models of the 5-HT1A receptor to design derivatives with optimized binding interactions.
The goal of these efforts is to develop next-generation compounds with enhanced efficacy, improved side-effect profiles, and novel therapeutic applications for a wide range of neuropsychiatric disorders.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 1-(2-pyrimidinyl)-piperazine (1-PP) |
| 8-OH-DPAT |
| Aripiprazole |
| Binospirone |
| Blonanserin |
| Brimonidine |
| Buspirone |
| Citalopram |
| Clozapine |
| Dalfampridine |
| Diazepam |
| Donepezil |
| Escitalopram (B1671245) |
| Flesinoxan |
| Flibanserin |
| Fluocinolone acetonide |
| Fluoxetine |
| Fluvoxamine |
| Gepirone |
| Haloperidol (B65202) |
| Iloperidone |
| Ipsapirone |
| Lamotrigine |
| Lithium carbonate |
| Lurasidone (B1662784) |
| Metoprolol |
| Mirtazapine |
| Mosapride |
| Naluzotan |
| Olanzapine |
| Paliperidone |
| Paroxetine |
| Perospirone (B130592) |
| Prazosin |
| Quetiapine |
| R-137696 |
| Risperidone |
| Sertraline |
| Sulfamethoxazole-trimethoprim |
| Tandospirone |
| Tandospirone citrate |
| Tegaserod |
| Tetrahydrobiopterin |
| Tiospirone |
| Trimebutine |
| Valproic acid |
| Valsartan |
| Varenicline |
| Vortioxetine |
| WAY 100635 |
| Yohimbine |
| Zalospirone |
Q & A
Q. What are the primary pharmacological targets of tandospirone cation, and how should these influence experimental design?
Tandospirone is a selective partial agonist of the serotonin 5-HT1A receptor (Ki = 0.027 µM), with negligible activity at 5-HT2, α-adrenergic, and dopamine D2 receptors at therapeutic doses . When designing experiments, researchers should:
- Include control groups to rule out off-target effects, particularly at higher doses (e.g., >20 mg/kg in rodents).
- Use radioligand binding assays or functional cAMP assays to confirm receptor selectivity in vitro .
- Monitor for dose-dependent crossover effects on D2 receptors (Ki = 240 nM), which may occur at supratherapeutic doses .
Q. How should tandospirone stock solutions be prepared to ensure stability and reproducibility?
Tandospirone has low solubility in ethanol (1–10 mg/mL) and is typically stored as a solid at -20°C for long-term stability . For in vitro studies:
- Dissolve in DMSO (15 mg/mL) with inert gas purging to prevent oxidation.
- Aliquot stock solutions to avoid freeze-thaw cycles and validate stability via HPLC before use .
Q. What are the standard dosing protocols for tandospirone in preclinical anxiety models?
In rodent studies, tandospirone is administered at 10–20 mg/kg intraperitoneally, showing efficacy in reducing immobility time in the forced swim test . Key considerations:
- Use acute dosing for rapid anxiolytic effects and chronic dosing (≥14 days) to assess adaptive changes in 5-HT1A autoreceptor sensitivity.
- Pair behavioral assays (e.g., elevated plus maze) with plasma pharmacokinetic analysis to correlate exposure with effect .
Advanced Research Questions
Q. How can contradictory findings between tandospirone’s in vitro receptor affinity and in vivo efficacy be resolved?
Discrepancies may arise from metabolite activity, tissue-specific receptor density, or interactions with downstream signaling pathways. Methodological solutions include:
Q. What statistical approaches address variability in tandospirone’s efficacy across anxiety subtypes?
For clinical trials, use stratified randomization by anxiety subtype (e.g., generalized vs. somatic) and apply mixed-effects models to longitudinal data . Example workflow:
- Measure outcomes with validated scales (e.g., HAMA for anxiety, STAI for trait anxiety) .
- Conduct three-way repeated measures ANOVA to analyze interactions between dose, time, and symptom clusters .
Q. How should researchers optimize study designs to evaluate tandospirone’s neuroprotective effects in comorbid depression and anxiety?
- Use dual-diagnosis cohorts (e.g., major depressive disorder with high anxiety) and assess biomarkers like BDNF or cortisol .
- Employ crossover designs to compare tandospirone monotherapy vs. adjunctive use with SSRIs, controlling for serotonin syndrome risk .
Methodological Best Practices
Q. What protocols ensure reproducibility in tandospirone synthesis and characterization?
- For novel analogs, provide NMR, HPLC, and mass spectrometry data to confirm purity (>95%) and structural identity .
- For known compounds, cite peer-reviewed synthesis protocols and validate batch consistency via melting point analysis .
Q. How can researchers mitigate confounding factors in tandospirone’s antidepressant-like effects?
- Control for circadian rhythms by standardizing dosing times and housing conditions.
- Use blinded scoring of behavioral tests and exclude outliers via predefined criteria (e.g., >2 SD from mean) .
Data Interpretation and Reporting
Q. What criteria should guide the inclusion of negative or contradictory data in tandospirone studies?
Q. How should researchers contextualize tandospirone’s efficacy relative to other 5-HT1A agonists?
- Perform head-to-head comparisons with buspirone, noting differences in D2 receptor affinity (tandospirone Ki = 240 nM vs. buspirone Ki = 1,700 nM) .
- Highlight tandospirone’s unique benefits in somatic symptom relief, supported by clinical trial data (91.5% efficacy in functional dyspepsia vs. 76.2% in controls) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
